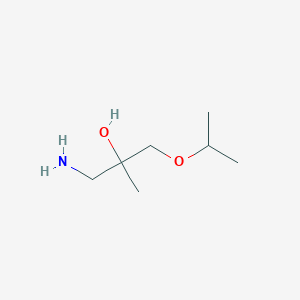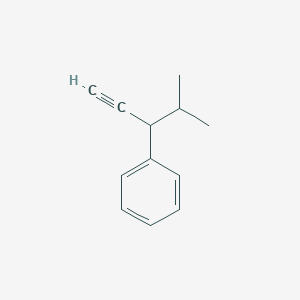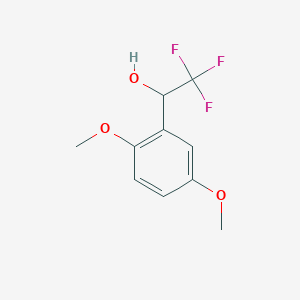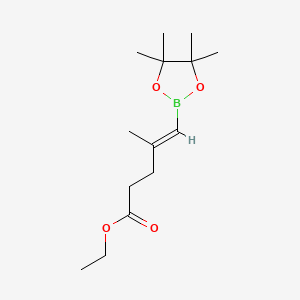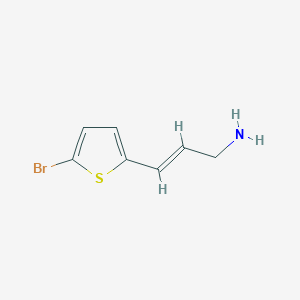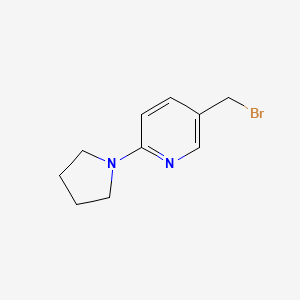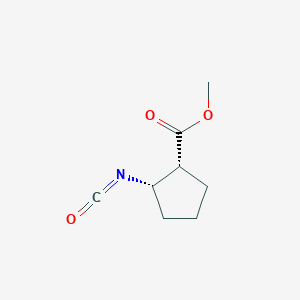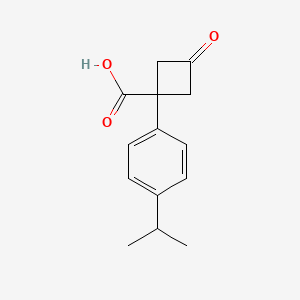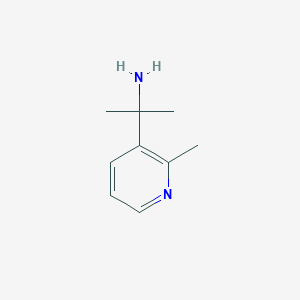
2-(2-Methylpyridin-3-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyridin-3-YL)propan-2-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-3-YL)propan-2-amine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the continuous flow synthesis method mentioned above could be adapted for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpyridin-3-YL)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure high yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylpyridin-3-YL)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyridin-3-YL)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets are not well-defined, but it is believed to exert its effects through binding to specific sites on these molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methylpyridin-3-YL)propan-2-amine
- 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
- 2-(pyridin-3-yl)propan-2-amine
Uniqueness
2-(2-Methylpyridin-3-YL)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(2-methylpyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7-8(9(2,3)10)5-4-6-11-7/h4-6H,10H2,1-3H3 |
Clave InChI |
JAWXSTCSIBTZSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


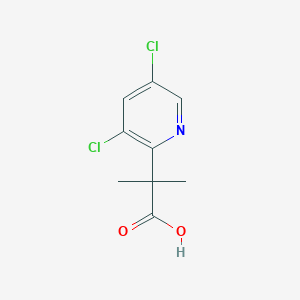


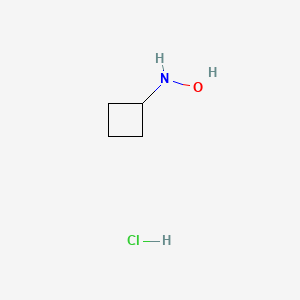
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
